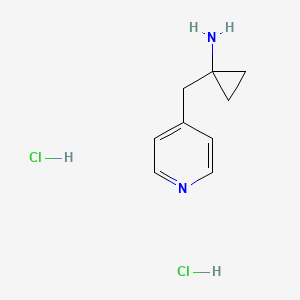

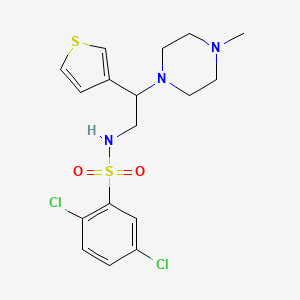

4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes . It has been extensively utilized as a drug scaffold in medicinal chemistry .

Synthesis Analysis

Benzimidazole derivatives can be synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, 2-(4-Aminophenyl)benzimidazole is synthesized by reacting o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent .Molecular Structure Analysis

The structure of benzimidazole derivatives can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structures. For example, 4-(1H-benzimidazol-2-yl)aniline has a melting point of 248.0 to 252.0 °C .Scientific Research Applications

Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives, including “4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one”, are synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . The methods of synthesis of 4-benzimidazolyl anilines have been classified according to the starting material used into: Reaction of o-phenylenediamines with carboxylic acids .

Biological Activity

Compounds containing the benzimidazole nucleus, such as “4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one”, are known for their wide-ranging biological activity. They exhibit antiviral, anticancer, and antibacterial activities, making them potential candidates for the treatment of various diseases.

Alzheimer’s Disease Treatment

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors

New 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols, modified in both rings, have been synthesized and their efficacies as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors have been determined .

Antihypertensive Activity

Benzimidazole derivatives have been found to exhibit antihypertensive activity .

Proton Pump Inhibitory Activity

These compounds are also known for their proton pump inhibitory activity .

Anthelmintic Activity

Benzimidazole derivatives are known for their anthelmintic activity .

Anti-inflammatory Activity

Lastly, these compounds have been found to exhibit anti-inflammatory activity .

Mechanism of Action

Target of Action

The primary target of 4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one, a benzimidazole derivative, is the tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton .

Mode of Action

The compound binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This disruption of microtubule assembly results in the malsegregation of chromosomes .

Biochemical Pathways

The compound’s interaction with tubulin proteins affects the assembly of microtubules, which are involved in various cellular processes such as cell division, intracellular transport, and maintenance of cell shape .

Result of Action

The compound’s action on tubulin proteins and microtubule assembly can lead to cell cycle arrest and apoptosis, or programmed cell death . This makes benzimidazole derivatives potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s distribution within the body .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c21-16-10-12(11-20(16)13-6-2-1-3-7-13)17-18-14-8-4-5-9-15(14)19-17/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEWZXVEEUBBMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Tert-butyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2876209.png)

![N-[2-[4-[3-(Dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2876210.png)

![1-{5-[(cyclopentylcarbonyl)amino]pyridin-2-yl}-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2876212.png)

![N-(4-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2876214.png)

![3-Methyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2876215.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876218.png)

![Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2876226.png)

![N-(3,5-dimethylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2876230.png)